1-Methyl-1-silacyclobutane
Description
Properties
InChI |
InChI=1S/C4H9Si/c1-5-3-2-4-5/h2-4H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJAPCYUULYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338162 | |
| Record name | 1-Methylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-33-3 | |
| Record name | 1-Methylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methyl 1 Silacyclobutane and Its Functionalized Derivatives
Regioselective and Stereoselective Synthetic Pathways to 1-Methyl-1-silacyclobutane
Regioselective and stereoselective control are crucial in the synthesis of complex molecules, and the preparation of substituted 1-methyl-1-silacyclobutanes is no exception. egrassbcollege.ac.inmasterorganicchemistry.com Achieving such control allows for the precise installation of functional groups, leading to compounds with desired chemical and physical properties.
One notable approach involves the direct, regioselective, and enantioselective allylation of β-diketones. nih.gov This method overcomes the natural tendency of β-diketones to act as nucleophiles by utilizing their enol form to facilitate Brønsted acid activation. nih.gov The reaction design involves tethering an allylsilane to the enol form of the diketone, which is then activated by liberated HCl. nih.gov This strategy has been successfully applied to the asymmetric allylation of acetylacetone, demonstrating a novel pathway to chiral silane-containing structures. nih.gov The regioselectivity of these reactions is often governed by Curtin-Hammett kinetics, where the product ratio is determined by the relative energies of the transition states. nih.gov
Furthermore, the development of stereospecific, stereoselective, and regioselective carbon-carbon bond-forming reactions of silacyclopropanes provides another avenue for the synthesis of complex silicon-containing molecules. scispace.com By carefully selecting the metal salt catalyst, the regiochemistry of these reactions can be controlled to yield the desired products under mild conditions. scispace.com These methods highlight the potential for creating polysubstituted silacyclobutane (B14746246) derivatives with high levels of stereochemical control.
Magnesium-Mediated Ring-Closure Reactions for Silacyclobutane Formation
Magnesium-mediated reactions, particularly those involving Grignard reagents, are a cornerstone of organometallic chemistry and have been applied to the synthesis of cyclic silicon compounds. While the direct synthesis of this compound via this method is a classical approach, recent advancements have focused on more complex cascade cyclizations where magnesium plays a key role in C-H activation. nih.govresearchgate.net
For instance, an unprecedented cascade cyclization of 1-arylethynyl-2-alkyl-o-carboranes with a Grignard reagent has been reported to efficiently synthesize carborane-fused cyclopentanes. nih.gov A key step in the proposed mechanism is the magnesium-mediated intramolecular sp³ C-H activation. nih.gov This work sheds light on the potential of magnesium to promote C-H activation and functionalization, offering new strategies for designing cascade reactions that could be adapted for the synthesis of functionalized silacyclobutanes. nih.govresearchgate.net The in-situ formation of HMgBr from the reaction of the Grignard reagent with cage B-H bonds initiates the cyclization process. nih.gov
The general principle of using magnesium to facilitate the intramolecular cyclization of a dihaloalkane with a dichlorosilane (B8785471) remains a fundamental approach for forming the silacyclobutane ring.
Photo-Induced Ring-Maintaining Hydrosilylation for Functionalized Silacyclobutane Synthesis
A significant challenge in the synthesis of functionalized silacyclobutanes has been the limited functional group tolerance of traditional methods that often employ organometallic reagents. nih.govrepec.org Photo-induced, metal-free hydrosilylation of unactivated alkenes with hydrosilacyclobutanes presents a powerful and conceptually different solution. nih.govrepec.org This method allows for the introduction of a wide array of functional groups while preserving the strained silacyclobutane ring. nih.govrepec.org
This visible-light-induced reaction can proceed without a redox-active photocatalyst, with the Lewis basic solvent promoting the generation of strained silyl (B83357) radicals upon direct light irradiation. nih.govrepec.org The addition of a thiol catalyst has been shown to accelerate the reaction. nih.govrepec.org This methodology has been successfully applied to a broad range of unactivated alkenes bearing diverse and sensitive functional groups, including acids, alcohols, and ketones. nih.govrepec.org
A key advantage of this approach is its ability to facilitate the synthesis of various functionalized alkyl monohydrosilacyclobutanes through the hydrosilylation of alkenes with dihydrosilacyclobutane. nih.govrepec.org Furthermore, unsymmetrical dialkyl silacyclobutanes can be prepared in a one-pot process via consecutive hydrosilylation. nih.govrepec.org
| Reaction Type | Key Features | Applicable Substrates | Catalyst/Conditions |
| Photo-induced Hydrosilylation | Metal-free, preserves silacyclobutane ring, high functional group tolerance | Unactivated alkenes with various functional groups (acids, alcohols, ketones) | Visible light, Lewis basic solvent, optional thiol catalyst |
Preparation of Specific this compound Precursors for Polymerization and Transformations
This compound and its derivatives are important monomers for ring-opening polymerization (ROP), leading to the formation of polycarbosilanes. These polymers are precursors to valuable ceramic materials like silicon carbide. nsf.gov The synthesis of specific precursors is therefore a critical area of research.
For example, 1-methyl-1-vinyl-1-silacyclobutane is a key monomer that can be polymerized to poly(1-methyl-1-vinyl-1-silabutane). acs.org The synthesis of this and related vinyl-substituted silacyclobutanes provides access to polymers with tailored properties.
Another area of interest is the synthesis of strained trans-silacycloalkenes as precursors for ring-opening metathesis polymerization (ROMP). nsf.gov A novel approach to synthesizing geometrically pure silacycloheptenes involves the reaction of isomeric 1,4-dichlorobutenes with an oligosilyl dianion. nsf.gov This strategy allows for the selective synthesis of either the cis- or trans-isomer of the silacycloalkene, which exhibit different reactivities in ROMP. nsf.gov The more strained trans-isomer readily undergoes enthalpy-driven ROMP to yield high molar mass polymers, while the cis-isomer is less reactive. nsf.gov These polymers have potential applications as precursors for silicon carbide ceramics, with thermal degradation studies indicating their stability up to around 300°C. nsf.gov
The synthesis of hyperbranched poly(carbosilarylenes) and other complex architectures also relies on the availability of specifically functionalized silacyclobutane precursors. acs.org Anionic ring-opening polymerization of optically pure 1-methyl-1-(1-naphthyl)-2,3-benzosilacyclobut-2-ene is another example of how tailored monomers can lead to stereoregular and optically active polymers. acs.org
| Precursor | Polymerization Method | Resulting Polymer | Potential Application |
| 1-Methyl-1-vinyl-1-silacyclobutane | Various | Poly(1-methyl-1-vinyl-1-silabutane) | Specialty polymer |
| Strained trans-Silacycloheptene | ROMP | High molar mass polymer | Silicon carbide precursor |
| Optically pure 1-methyl-1-(1-naphthyl)-2,3-benzosilacyclobut-2-ene | Anionic ROP | Stereoregular, optically active poly[{methyl(1-naphthyl)silylene}(o-phenylene)methylene] | Advanced materials |
Elucidation of Reaction Mechanisms and Kinetic Profiles of 1 Methyl 1 Silacyclobutane
Gas-Phase Thermal Decomposition and Pyrolysis Pathways of 1-Methyl-1-silacyclobutane
The gas-phase thermal decomposition of this compound proceeds through several distinct and competitive pathways. These include cycloreversion to form stable alkenes and highly reactive silenes, ring-opening isomerizations, and bond homolysis events that initiate radical chain reactions. The predominance of a particular pathway is highly dependent on conditions such as temperature and the presence of catalytic surfaces. nih.govnih.gov
The primary decomposition route for this compound is the [2+2] cycloreversion to produce ethene and methylsilene. nih.govrsc.org This reaction can proceed through either a concerted or a stepwise mechanism, with the operative path being a subject of detailed theoretical investigation. acs.orgnih.gov
According to orbital symmetry rules, the concerted suprafacial-suprafacial ([2s+2s]) pathway for a [2+2] cycloaddition or cycloreversion is thermally forbidden. acs.orgnih.gov However, computational studies have identified an alternative, orbital symmetry-allowed concerted route: a suprafacial-antarafacial ([2s+2a]) transition state. acs.orgnih.gov For this compound, the forbidden [2s+2s] pathway is kinetically favored at lower temperatures (below 600 K). acs.orgnih.gov As the temperature increases, the allowed [2s+2a] mechanism becomes the more favorable concerted route. acs.orgnih.gov
Despite the existence of these concerted pathways, the decomposition is often considered to proceed via a stepwise mechanism involving a diradical intermediate. acs.orgnih.gov This process is initiated by the cleavage of one of the ring's carbon-carbon (C-C) or silicon-carbon (Si-C) bonds. Theoretical studies on the parent compound, silacyclobutane (B14746246), suggest that the initial cleavage of a C-C bond to form a ·CH₂SiH₂CH₂CH₂· diradical is the most likely route to ethylene (B1197577) and silene. acs.orgkyushu-u.ac.jp A similar stepwise process is demonstrated for substituted silacyclobutanes, where the formation of ethene is a stepwise process initiated by the cleavage of a ring C-C bond to form a diradical, which then breaks the central Si-C bond. nih.gov The stability of the diradical intermediate is affected by methyl substitution on the silicon atom. acs.orgnih.gov
The competition between these pathways is summarized below:
Stepwise (Diradical) Mechanism: Involves the initial cleavage of a C-C or Si-C bond to form a diradical intermediate, followed by the scission of the second bond. nih.gov
Concerted [2s+2s] Mechanism: This pathway is orbital symmetry-forbidden but can be kinetically competitive at lower temperatures. acs.orgnih.gov
Concerted [2s+2a] Mechanism: This pathway is orbital symmetry-allowed and becomes kinetically favored over the [2s+2s] route at higher temperatures (above 600 K for this compound). acs.orgnih.gov
In addition to cycloreversion, this compound can undergo ring-opening reactions to form isomeric products. One significant pathway is the formation of propene and methylsilylene. nih.govresearchgate.net This transformation is analogous to a mechanism proposed for the parent silacyclobutane, which involves a concerted Si-C ring opening and a 1,2-hydrogen shift to yield propylsilylene. kyushu-u.ac.jp This type of reaction represents a competitive, non-radical decomposition channel that leads to the formation of a silylene, a divalent silicon species, rather than a silene.
A third primary decomposition pathway involves the homolytic cleavage of the exocyclic silicon-methyl (Si-CH₃) bond. nih.govrsc.org This bond scission produces a methyl radical (•CH₃) and a 1-silacyclobutyl radical. nih.govresearchgate.net This initiation step is particularly significant in hot-wire chemical vapor deposition (HWCVD) environments. nih.gov
Once formed, the highly reactive methyl radicals can initiate a cascade of secondary gas-phase reactions, leading to a free-radical chain reaction. nih.govresearchgate.net These radicals can abstract hydrogen atoms from parent this compound molecules or other species in the gas phase. cdnsciencepub.com The resulting radical species can then combine or undergo further reactions. This radical chemistry competes directly with the silene and silylene chemistry derived from the cycloreversion and ring-opening pathways. nih.gov At lower filament temperatures (1000–1100 °C) and shorter reaction times in HWCVD reactors, free radical chain reactions are as important as the silene-based chemistry. However, as temperature and reaction time increase, the silene pathways tend to predominate. nih.gov
Kinetic Studies of this compound Decomposition
Kinetic studies provide quantitative data on the rates and energetics of the various decomposition pathways, revealing how factors like temperature and catalysts influence the reaction mechanism.
The activation energies (Ea) for the primary unimolecular decomposition pathways of this compound have been determined through theoretical calculations. These values represent the energy barriers for the reactions in the absence of catalytic effects. nih.govrsc.org
| Decomposition Pathway | Products | Theoretical Ea (kJ/mol) nih.govrsc.org | Experimental Ea (kJ/mol) in HWCVD nih.govnih.govrsc.org |
|---|---|---|---|
| Cycloreversion | Ethene + Methylsilene | 263 | - |
| Ring-Opening | Propene + Methylsilylene | 259 | 68.7 - 86.6 |
| Exocyclic Bond Cleavage | Methyl Radical + 1-Silacyclobutyl Radical | 361 | 46.7 - 106 |
The significant difference between the theoretical gas-phase activation energies and the experimentally determined values in HWCVD systems underscores the profound influence of the heated filament surface on the decomposition kinetics. nih.gov
In hot-wire chemical vapor deposition (HWCVD), a heated filament, typically made of tungsten, is used to decompose precursor gases. nih.govresearchgate.net Studies on this compound have shown that the tungsten filament acts as a catalyst, significantly lowering the activation energies for its decomposition pathways. nih.govnih.gov The experimental activation energies for forming propene (68.7–86.6 kJ/mol) and methyl radicals (46.7–106 kJ/mol) in an HWCVD reactor are substantially lower than the calculated gas-phase bond dissociation energies. nih.govnih.govrsc.org
This catalytic effect indicates that heterogeneous reactions on the hot wire surface are the rate-governing steps in the HWCVD process. nih.govrsc.org The precursor molecule interacts with the hot surface, which facilitates bond cleavage and the formation of reactive intermediates at temperatures much lower than required for purely thermal, gas-phase pyrolysis. researchgate.net This catalytic decomposition is a key feature of using silacyclobutane precursors in HWCVD for the deposition of silicon-containing thin films. researchgate.net
Nucleophile-Induced Ring Enlargement and Molecular Rearrangement Reactions of Silacyclobutanes
The inherent ring strain of silacyclobutanes makes them susceptible to ring-opening and rearrangement reactions, particularly when induced by nucleophiles. These transformations often lead to the formation of larger, more stable ring systems, such as silacyclopentanes.
One studied method for achieving this ring enlargement involves the treatment of 1-(1-iodoalkyl)silacyclobutane derivatives with nucleophilic reagents like potassium tert-butoxide (t-BuOK) or silver acetate (B1210297) (AgOAc). This reaction yields 2-alkyl-1-silacyclopentanes, which can be further converted into 1,4-diols through oxidative cleavage of the carbon-silicon bond. oup.com
A related strategy has been applied to derivatives of this compound. For instance, the addition of lithium isopropoxide (i-PrOLi) to 1-[(Z)-1,2-epoxyhexyl]-1-methylsilacyclobutane initiates a ring enlargement process. oup.comresearchgate.net This reaction produces erythro-2-(1-hydroxypentyl)-1-isopropoxy-1-methylsilacyclopentane. This product serves as a versatile intermediate that can be subsequently transformed into various compounds, including (Z)-4-nonen-1-ol, (E)-4-nonen-1-ol, or 1,4,5-nonanetriol, demonstrating the synthetic utility of this nucleophile-induced rearrangement. oup.comresearchgate.net
Furthermore, the formation of hexacoordinate silicon complexes with silacyclobutane frameworks can lead to spontaneous ring opening and molecular rearrangement even under mild, uncatalyzed conditions. bgu.ac.ilfigshare.com These reactions result in the formation of a new carbon-carbon bond and the closure of a new chelate ring, with the specific product depending on the presence of α-protons. bgu.ac.il
Transition Metal-Catalyzed Transformations of this compound Derivatives
Transition metal catalysis provides a powerful avenue for the functionalization of this compound and its derivatives. The high ring strain of the four-membered ring facilitates catalytic cleavage of the silicon-carbon bond, enabling a variety of synthetic transformations. nih.govresearchgate.net
Derivatives of this compound, such as 1-methyl-1-vinylsilacyclobutane and 1-methyl-1-(prop-2-enyl)silacyclobutane, are effective reagents in palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides. organic-chemistry.orgthieme-connect.com These reactions, which are a type of Hiyama-Denmark cross-coupling, proceed rapidly at room temperature and produce high yields of the coupled products. organic-chemistry.orgresearchgate.net The process is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in the presence of a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). organic-chemistry.orgthieme-connect.comthieme-connect.com
The reaction tolerates a wide array of substituents on the aromatic halide partner. thieme-connect.comthieme-connect.com Studies have shown that electron-deficient aryl halides tend to react more quickly than their electron-rich counterparts. organic-chemistry.org In cases where reactions with electron-rich substrates are sluggish, additives like triphenylarsine (B46628) can be used to improve the outcome. organic-chemistry.org Steric hindrance, particularly from ortho substituents on the aryl halide, can decelerate the reaction rate. thieme-connect.com The functional group compatibility of this method is a significant advantage, and the cross-coupling of alkenyl groups proceeds with high stereospecificity. organic-chemistry.orgthieme-connect.com
Below is a table summarizing the palladium-catalyzed cross-coupling of 1-methyl-1-vinylsilacyclobutane with various aryl iodides.
| Aryl Iodide | Reaction Time | Yield (%) |
|---|---|---|
| 4-Iodonitrobenzene | 10 min | 95 |
| 4-Iodoanisole | 1 h | 85 |
| 1-Iodonaphthalene | 3 h | 82 |
| 2-Iodotoluene | 3 h | 80 |
| 4-Iodobenzonitrile | 10 min | 94 |
Data sourced from studies on palladium-catalyzed cross-coupling reactions of silacyclobutanes. organic-chemistry.orgthieme-connect.com
The mechanism of palladium-catalyzed cross-coupling reactions involving silacyclobutanes is a multi-step process. rsc.orgfiveable.mewikipedia.org A comprehensive density functional theory (DFT) study suggests the catalytic cycle proceeds through several key stages: researchgate.netrsc.org
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, forming a Pd(II) complex. rsc.orgfiveable.menobelprize.org
Ligand Exchange : The halide on the palladium complex is exchanged with an activating group, often from the fluoride source. researchgate.netrsc.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond of the product and regenerating the Pd(0) catalyst. rsc.orgfiveable.me
An interesting aspect of this mechanism is the competition between the desired transmetalation pathway (leading to C-C coupling) and a potential C-O reductive elimination pathway. researchgate.netrsc.org While the C-O reductive elimination may have a slightly lower activation barrier, the product of the transmetalation is significantly more stable, driving the reaction toward the C-C coupled product under what is described as "thermodynamic control". rsc.org
The activation of the silacyclobutane ring by nucleophiles, such as the fluoride ion used in cross-coupling reactions, is crucial for its reactivity. This activation process involves the formation of hypercoordinated silicon intermediates. nih.gov Silicon, with its accessible 3d orbitals, can readily expand its coordination number beyond four, forming pentacoordinate or hexacoordinate species, especially when bonded to electronegative elements. nih.govprinceton.edu
In the context of palladium-catalyzed reactions, the fluoride activator coordinates to the silicon atom of the this compound derivative. This coordination forms an anionic, pentacoordinate silicate. The formation of this hypervalent intermediate weakens the silicon-carbon bonds within the strained ring, making the organic group more nucleophilic and facilitating its transfer to the palladium center during the transmetalation step. rsc.org The use of amine bases can further promote the transmetalation by assisting in the formation of these penta-coordinated silacycle intermediates. researchgate.netrsc.org The propensity of silicon to form these hypervalent species is a key factor that differentiates organosilicon chemistry and enables the unique reactivity observed in these catalytic cycles. nih.gov
Computational and Theoretical Investigations of 1 Methyl 1 Silacyclobutane
Quantum Chemical Calculations on Electronic and Geometric Structures
Quantum chemical calculations have been instrumental in defining the electronic and geometric characteristics of 1-methyl-1-silacyclobutane. These theoretical approaches allow for a detailed examination of the molecule's structure and energy, which are crucial for understanding its stability and reactivity.
A variety of high-level ab initio and density functional theory (DFT) methods have been applied to study this compound (MSCB) and its parent compound, silacyclobutane (B14746246). These computational techniques are essential for accurately describing the molecule's properties and reaction pathways.
Studies on the [2+2] cycloreversion of MSCB have utilized second-order Møller–Plesset perturbation theory (MP2), complete active space self-consistent field (CASSCF), and coupled-cluster methods. acs.orgresearchgate.net These methods have been employed to explore both the concerted and stepwise cycloreversion pathways of the molecule. acs.orgresearchgate.netresearchgate.net DFT has also been a key tool in investigating the decomposition pathways and reaction intermediates of MSCB. researchgate.net The choice of computational method is critical, with coupled-cluster techniques often providing benchmark energies for reaction barriers and intermediates.
| Method | Abbreviation | Typical Application |
|---|---|---|
| Second-order Møller–Plesset Perturbation Theory | MP2 | Geometry optimization and frequency calculations of reactants, products, and intermediates. researchgate.net |
| Complete Active Space Self-Consistent Field | CASSCF | Exploration of concerted and stepwise cycloreversion pathways. acs.orgresearchgate.net |
| Coupled Cluster Singles and Doubles (with perturbative triples) | CCSD(T) | High-accuracy energy calculations for reaction mechanisms. acs.orgresearchgate.net |
| Density Functional Theory | DFT | Investigation of decomposition pathways and initial reaction intermediates. researchgate.net |
The four-membered ring of silacyclobutane is not planar. ic.ac.uk It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a planar structure. ic.ac.ukdalalinstitute.com This puckering is a fundamental characteristic of the silacyclobutane ring system.
This compound is characterized by significant ring strain, which is a key factor in its high reactivity, particularly in thermal decomposition processes. researchgate.net This strain arises from the deviation of bond angles within the four-membered ring from the ideal tetrahedral angle, as well as from torsional strain.
The strain energy of cyclic molecules can be theoretically determined through several computational approaches, such as the use of homodesmic reactions or by comparing the calculated heat of formation with that of a strain-free reference compound. acs.orgswarthmore.edu For silacyclobutanes, this high ring strain lowers the activation energy for decomposition pathways. For instance, the ring strain in MSCB reduces the activation energy for the homolytic cleavage of the exocyclic Si-CH₃ bond, facilitating the formation of a methyl radical. researchgate.net The high strain energy makes the ring susceptible to opening, which is a primary step in many of its characteristic reactions.
Theoretical Characterization of Reaction Intermediates and Transition States
Computational chemistry is a powerful tool for identifying and characterizing the transient species that are formed during the reactions of this compound. This includes the study of fleeting intermediates and the transition states that connect them along a reaction coordinate.
The thermal decomposition of this compound is known to produce highly reactive silicon-containing intermediates, namely silenes (containing a silicon-carbon double bond) and silylenes (divalent silicon species). nih.gov Theoretical calculations have been crucial in elucidating the competing pathways that lead to these intermediates. researchgate.net
Three primary decomposition pathways have been identified computationally and experimentally:
Cycloreversion: This pathway leads to the formation of ethene and 1-methylsilene (H₃CSiH=CH₂). researchgate.netnih.gov
Ring opening via 1,2-H shift: This route produces propene and methylsilylene (:SiH(CH₃)). researchgate.netnih.gov
Exocyclic bond rupture: This involves the cleavage of the Si-CH₃ bond to form a methyl radical and a silacyclobutane-1-yl radical. researchgate.net
The activation energies for these pathways have been computationally determined, revealing the catalytic nature of the decomposition on surfaces like a heated tungsten filament. nih.gov For example, the activation energies for the formation of propene (and methylsilylene) and the methyl radical have been determined to be 68.7 ± 1.3 and 46.7 ± 2.5 kJ·mol⁻¹, respectively. nih.gov These reactive silene and silylene intermediates can then undergo further reactions, such as isomerization or cycloaddition. nih.gov
| Decomposition Pathway | Products | Reactive Intermediate Type |
|---|---|---|
| Cycloreversion | Ethene + 1-Methylsilene | Silene |
| 1,2-H Shift Ring Opening | Propene + Methylsilylene | Silylene |
| Exocyclic Si-C Cleavage | Methyl radical + Silacyclobutane-1-yl radical | Radical |
In addition to concerted pathways, the cycloreversion of this compound can also proceed through a stepwise mechanism involving a diradical intermediate. acs.orgresearchgate.net This occurs through the homolytic cleavage of a silicon-carbon bond within the ring, forming a 1,4-diradical.
Theoretical studies have investigated the stability of this diradical intermediate. acs.orgresearchgate.netresearchgate.net It has been shown that methyl substitution on the silicon atom affects the stability of the diradical. acs.orgresearchgate.net Specifically, increasing the number of methyl groups on the silicon atom leads to a less stable diradical intermediate formed by the rupture of the Si-C bond. acs.orgresearchgate.net The computational exploration of these diradical species and the transition states for their formation and subsequent reaction is essential for a complete understanding of the thermal decomposition mechanism of this compound.
Electronic Structure Characterization and Spectroscopic Property Prediction
HOMO-LUMO Energy Gap Analysis and Electronic Delocalization through Natural Bond Orbital (NBO) Theory
The electronic properties of this compound have been investigated using computational methods to understand its reactivity and stability. A key aspect of this is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO-LUMO energy gap helps to explain the molecule's propensity to undergo ring-opening and decomposition reactions. Theoretical calculations provide the specific energy values for these orbitals, allowing for a quantitative assessment of its electronic stability.
Natural Bond Orbital (NBO) theory offers a more detailed picture of the electron density distribution by transforming the delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. This analysis reveals the nature of bonding and the extent of electronic delocalization within the molecule. In an idealized Lewis structure, bonding orbitals are fully occupied (with two electrons), while antibonding orbitals are empty. However, NBO analysis often shows weak occupancies in the antibonding orbitals, indicating departures from this idealized picture due to electron delocalization.
In the case of this compound, significant delocalization effects can be observed, particularly involving the strained four-membered ring. The primary interactions involve the delocalization of electron density from bonding orbitals (σ) to nearby antibonding orbitals (σ*). These hyperconjugative interactions play a role in the molecule's structure and reactivity.
Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| EHOMO (eV) | -9.5 to -9.0 |
| ELUMO (eV) | 1.0 to 1.5 |
| HOMO-LUMO Gap (eV) | 10.0 to 10.5 |
Note: The values presented are typical ranges obtained from various computational chemistry studies. The exact values may vary depending on the level of theory and basis set used in the calculations.
Prediction of Vibrational Frequencies and Intensities for Infrared and Raman Spectroscopy
Computational chemistry provides a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the fundamental vibrational modes. These theoretical predictions are invaluable for interpreting experimental spectra and for identifying the presence of specific functional groups and structural features.
The calculations are typically performed using methods such as Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for vibrational analysis. The predicted spectra can be compared with experimental data to confirm the molecular structure and to assign the observed spectral bands to specific vibrational motions of the atoms.
For this compound, the calculated vibrational spectrum exhibits characteristic bands corresponding to the various motions of its constituent atoms. These include:
C-H stretching vibrations of the methyl and methylene (B1212753) groups, typically appearing in the high-frequency region of the spectrum.
CH2 scissoring and wagging motions within the silacyclobutane ring.
Si-C stretching vibrations , which are characteristic of organosilicon compounds.
Ring puckering and deformation modes , which are characteristic of cyclic molecules and often appear at lower frequencies.
Predicted Vibrational Frequencies and Intensities for this compound
| Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Assignment |
|---|---|---|---|
| ~2900-3000 | High | High | C-H stretching (methyl and methylene) |
| ~1400-1500 | Medium | Medium | CH2 scissoring |
| ~1250 | Medium | Low | Si-CH3 symmetric deformation |
| ~1130 | High | Medium | α-CH2 in-phase wagging |
| ~800-900 | High | High | Si-C stretching |
| Below 500 | Medium | High | Ring deformation and puckering modes |
Note: These are representative values from DFT calculations. The exact frequencies and intensities can vary with the computational method. The assignments describe the dominant atomic motions for each mode.
Computational Modeling of Reaction Kinetics and Thermodynamics for this compound Decomposition
Computational modeling is instrumental in elucidating the complex mechanisms, kinetics, and thermodynamics of the decomposition of this compound. Theoretical studies, often employing high-level ab initio and Density Functional Theory (DFT) methods, can map out the potential energy surface for various decomposition pathways, identify transition states, and calculate key kinetic and thermodynamic parameters such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG).
For this compound, several decomposition pathways have been investigated computationally. These studies are particularly relevant to processes like chemical vapor deposition (CVD), where this compound is used as a precursor. The primary decomposition routes that have been modeled include:
[2+2] Cycloreversion: This pathway involves the breaking of two bonds in the ring to yield two stable molecules. For this compound, this leads to the formation of ethene and 1-methylsilene.
Ring-opening via 1,2-H shift: This mechanism is initiated by the migration of a hydrogen atom, leading to the opening of the ring and the formation of propene and methylsilylene.
Exocyclic Si-CH3 bond cleavage: This pathway involves the homolytic rupture of the bond between the silicon atom and the methyl group, resulting in the formation of a methyl radical and a silacyclobutyl radical.
Computational studies have shown that the relative importance of these pathways is highly dependent on factors such as temperature and pressure. For instance, in a hot-wire chemical vapor deposition (HWCVD) environment, the decomposition is found to be catalyzed by the hot filament surface. Theoretical calculations have been crucial in verifying the proposed reaction mechanisms and in determining the activation energies for the formation of various products. These calculations have also revealed the existence of different transition states, such as symmetry-allowed and symmetry-forbidden routes for the cycloreversion process.
The thermodynamic data obtained from these calculations, such as the heats of formation of reactants, intermediates, transition states, and products, are essential for understanding the energetics of the decomposition process and for predicting the most favorable reaction channels under different conditions.
Calculated Kinetic and Thermodynamic Data for the Decomposition of this compound
| Decomposition Pathway | Products | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |
|---|---|---|---|
| [2+2] Cycloreversion | Ethene + 1-Methylsilene | ~250-270 | ~190-210 |
| Ring-opening (1,2-H shift) | Propene + Methylsilylene | ~260-280 | ~200-220 |
| Si-CH3 Bond Cleavage (HWCVD) | Methyl radical + Silacyclobutyl radical | ~45-50 | - |
Advanced Spectroscopic Characterization and Structural Dynamics of 1 Methyl 1 Silacyclobutane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Microstructural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of silicon-containing polymers, providing unparalleled insight into their microstructure. For polymers derived from 1-methyl-1-silacyclobutane, multinuclear NMR techniques, including ¹H, ¹³C, and ²⁹Si NMR, are critical for elucidating stereochemical details and monitoring reaction progression.
Application of ¹H, ¹³C, and ²⁹Si NMR for Stereochemical Sequence Analysis in Poly(silabutane)s
The ring-opening polymerization of this compound results in the formation of poly(1-methyl-1-silabutane), a polymer whose physical properties are intimately linked to its microstructure, particularly its tacticity. The arrangement of the methyl and hydrogen substituents along the polymer backbone can lead to isotactic, syndiotactic, or atactic sequences. High-resolution NMR spectroscopy is the primary method for quantifying these stereochemical arrangements.
¹H NMR: Proton NMR provides information on the local environment of hydrogen atoms. The chemical shifts of the methyl protons and the backbone methylene (B1212753) protons are sensitive to the stereochemical configuration of neighboring monomer units.
¹³C NMR: Carbon-13 NMR offers greater spectral dispersion than ¹H NMR. The resonances of the methyl carbon and the backbone carbons can be resolved into multiple peaks corresponding to different stereochemical sequences (dyads, triads, etc.). For instance, the methyl carbon signal in an atactic polymer may split into distinct resonances for isotactic, heterotactic, and syndiotactic triads. dtic.mil
²⁹Si NMR: As the central atom in the polymer backbone, the silicon-29 (B1244352) nucleus is highly sensitive to its microstructural environment. ²⁹Si NMR is particularly powerful for analyzing tacticity in polysilanes and related polymers. osti.govresearchgate.net Different stereochemical dyads (meso and racemo) and triads (mm, mr, rr) give rise to distinct signals in the ²⁹Si NMR spectrum, allowing for a quantitative determination of the polymer's tacticity. dtic.mil A dyad analysis, for example, can predict distinct microenvironments for the silylene units, leading to multiple resolved resonances in the ²⁹Si NMR spectrum. dtic.mil
The chemical shifts observed for these nuclei are influenced by the conformation and electronic environment, which differ for each stereochemical arrangement. By integrating the signals corresponding to these different sequences, the degree of stereoregularity in the polymer can be accurately determined.
| Nucleus | Stereochemical Sequence (Triad) | Expected Chemical Shift Region (ppm) | Information Gained |
|---|---|---|---|
| ¹³C | Isotactic (mm) | -4 to -6 | Quantification of isotactic sequences |
| ¹³C | Heterotactic (mr) | -4 to -6 | Quantification of heterotactic sequences |
| ¹³C | Syndiotactic (rr) | -4 to -6 | Quantification of syndiotactic sequences |
| ²⁹Si | Isotactic (mm) | -1 to -2 | High-resolution analysis of polymer tacticity |
| ²⁹Si | Heterotactic (mr) | -1 to -2 | High-resolution analysis of polymer tacticity |
| ²⁹Si | Syndiotactic (rr) | -1 to -2 | High-resolution analysis of polymer tacticity |
Note: The chemical shift regions are illustrative, based on analogous silicon-containing polymers, and may vary depending on solvent and experimental conditions. dtic.mil
Real-time NMR Monitoring and Identification of Reaction Intermediates
Real-time NMR spectroscopy is a powerful technique for studying the kinetics and mechanisms of polymerization reactions. nih.govutwente.nl By conducting the polymerization of this compound directly within an NMR tube, the transformation of the monomer into the polymer can be monitored continuously.
This is achieved by tracking the signal intensities of specific resonances over time. For example, the decrease in the intensity of the ¹H NMR signals corresponding to the protons in the monomeric this compound and the simultaneous increase in the intensity of the broader signals corresponding to the newly formed polymer can be used to calculate the rate of monomer consumption and determine the reaction kinetics. utwente.nl
Furthermore, real-time NMR offers the potential to detect and identify short-lived reaction intermediates. nih.gov Transient species, such as catalytic complexes or activated monomers, may appear as new, temporary signals in the ¹H or ²⁹Si NMR spectra during the course of the reaction. The identification of these intermediates is crucial for elucidating the precise step-by-step mechanism of the ring-opening polymerization process. The sensitivity of the technique allows for the detection of species even at low concentrations, providing a detailed window into the reaction dynamics. nih.gov
Mass Spectrometry for Comprehensive Reaction Product Analysis and Mechanistic Insights
Mass spectrometry (MS) is a vital analytical technique for identifying reaction products and elucidating complex reaction mechanisms, particularly in the gas phase. It provides precise mass-to-charge ratio (m/z) information, enabling the identification of parent molecules, fragments, and reaction products.
Vacuum Ultraviolet Laser Single Photon Ionization Time-of-Flight Mass Spectrometry for Gas-Phase Studies
Vacuum ultraviolet laser single photon ionization time-of-flight mass spectrometry (VUV-SPI-TOF-MS) is an advanced technique ideal for the real-time, online monitoring of gas-phase reactions. nih.gov It employs a low-energy VUV photon for ionization, which is a "soft" ionization method that minimizes the fragmentation of parent ions, simplifying the mass spectra and facilitating the identification of reaction products. nih.gov This method has been successfully applied to study the gas-phase decomposition of this compound (MSCB) in a hot wire chemical vapor deposition (HWCVD) reactor. rsc.orgnih.gov
In these studies, MSCB is passed over a heated tungsten filament, and the resulting stable gas-phase products are detected by VUV-SPI-TOF-MS. rsc.orgnih.gov The analysis of the mass spectra at different filament temperatures reveals several key decomposition products. The primary decomposition pathways identified for this compound include: rsc.orgnih.gov
Cycloreversion: The molecule breaks apart to form ethene and methylsilene.
Ring Opening: The molecule rearranges to form propene and methylsilylene.
Si-CH₃ Bond Cleavage: The exocyclic bond breaks to form a methyl radical.
The detection of stable products like propene (m/z = 42) provides direct evidence for the ring-opening pathway involving a methylsilylene intermediate. researchgate.net The activation energies for these decomposition pathways can be determined by analyzing the temperature dependence of the product signals, providing fundamental kinetic and mechanistic data. rsc.orgnih.gov
| m/z | Identified Species | Relevance to Mechanism |
|---|---|---|
| 86 | This compound (Parent Molecule) | Monitoring of reactant decomposition |
| 28 | Ethene | Product of cycloreversion pathway |
| 42 | Propene | Product of ring-opening pathway |
| 58 | Methylsilene | Intermediate/product of cycloreversion pathway |
| 44 | Methylsilylene | Intermediate of ring-opening pathway |
Note: The table lists major species identified in the gas-phase decomposition of this compound via VUV-SPI-TOF-MS. rsc.orgresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding, structure, and conformational dynamics of molecules. The frequencies of molecular vibrations are sensitive to bond strengths, atomic masses, and molecular geometry, including the puckered nature of ring systems like silacyclobutane (B14746246).
Assignment of Fundamental Vibrational Modes and Conformational Dependence of this compound
The this compound molecule, like the parent silacyclobutane, is not planar. It adopts a puckered ring conformation to relieve ring strain. acs.org This puckering gives rise to low-frequency vibrational modes that can be studied by far-infrared and Raman spectroscopy. The position of the methyl group (axial vs. equatorial) can also influence the vibrational spectra, although interconversion between these conformers is typically rapid at room temperature. iaea.org
The vibrational spectrum of this compound can be understood by assigning the observed IR and Raman bands to specific fundamental modes of vibration. These assignments are often supported by computational methods like Density Functional Theory (DFT). acs.org Key vibrational modes include:
C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region.
CH₂ Deformation Modes: Scissors, wagging, twisting, and rocking motions of the methylene groups in the ring, appearing in the 700-1500 cm⁻¹ range.
Si-C Stretching: Vibrations of the silicon-carbon bonds within the ring and the exocyclic Si-CH₃ bond.
Ring Puckering and Deformation Modes: Low-frequency vibrations characteristic of the entire ring structure.
Studies on related silacyclobutane derivatives have identified a characteristic "signature band" around 1130 cm⁻¹ in the infrared spectrum, which arises from the in-phase wagging motion of the α-CH₂ group (the methylene group adjacent to the silicon atom). acs.org The frequency of this mode is significantly affected by the neighboring silicon atom. The analysis of these fundamental frequencies and their dependence on physical state (gas, liquid, solid) provides critical insights into the molecule's conformational stability and dynamics.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| C-H Stretching | 2850 - 3000 | IR and Raman active |
| CH₂ Scissoring | ~1450 | IR and Raman active |
| α-CH₂ Wagging (Signature Band) | ~1130 | IR active |
| Si-CH₃ Stretching | 650 - 800 | IR and Raman active |
| Ring Deformation/Stretching | 800 - 1000 | IR and Raman active |
| Ring Puckering | < 200 | IR and Raman active |
Note: The frequency ranges are based on data for silacyclobutane and its derivatives and represent expected values for this compound. acs.org
Analysis of Ring Puckering and Distortion Modes through Spectral Features
The conformational dynamics of the this compound ring are primarily governed by a delicate balance between ring strain, which favors a planar structure, and torsional strain, which is minimized in a puckered conformation. This results in a non-planar, puckered ring structure. Vibrational spectroscopy, particularly in the far-infrared (IR) and Raman regions, is a powerful tool for probing these low-energy conformational changes.
The analysis of the vibrational spectra of silacyclobutane and its isotopologues provides a foundational understanding applicable to the 1-methyl derivative. The most significant spectral feature related to the ring's conformation is the ring-puckering mode, which is a large-amplitude, low-frequency vibration. In the far-IR spectrum of silacyclobutane, a series of transitions corresponding to this puckering motion are observed. iaea.org These spectral data allow for the determination of the one-dimensional potential energy function for the ring-puckering coordinate.
This potential function is typically a double-minimum potential, where the minima correspond to the two equivalent puckered conformations and the central maximum represents the higher-energy planar transition state. The energy difference between the minimum and the maximum is the barrier to ring inversion. For the parent silacyclobutane, this barrier has been determined through detailed spectral analysis. iaea.org The substitution of a methyl group at the silicon atom introduces asymmetry, but the fundamental principles of using spectral features to analyze the puckering potential remain the same.
Specific spectral features, such as sum and difference bands observed in the mid-IR region (e.g., in the Si-C or C-H stretching regions), can also provide information about the puckering motion by showing coupling between the high-frequency stretching modes and the low-frequency puckering vibration. iaea.org The presence of doublets in certain vibrational bands can be attributed to the existence of axial and equatorial positions for the substituents on the ring, confirming the puckered nature of the molecule. iaea.org
| Spectral Feature | Spectroscopic Method | Information Deduced | Typical Frequency Range |
|---|---|---|---|
| Ring-Puckering Transitions | Far-Infrared (FIR) Spectroscopy | Direct measurement of energy levels for the puckering mode; determination of the potential energy function. | < 200 cm-1 |
| Ring Deformation Modes | Raman & Infrared Spectroscopy | Information on the in-plane and out-of-plane ring distortions. | 500 - 800 cm-1 |
| Sum and Difference Bands | Infrared (IR) Spectroscopy | Coupling between ring puckering and higher frequency modes (e.g., C-H stretching). | Variable (e.g., around C-H stretch region) |
| Vibrational Band Splitting | Infrared & Raman Spectroscopy | Evidence of distinct axial/equatorial substituent positions, confirming a stable puckered conformation. | Variable |
Electron Spin Resonance (ESR) Spectroscopy for Characterization of Radical Cations
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the primary technique for studying species with unpaired electrons, such as radical cations. While direct experimental reports on the this compound radical cation are scarce, its expected ESR spectrum can be predicted based on the fundamental principles of the technique and data from analogous radical species. libretexts.orgscribd.com
Upon one-electron oxidation, this compound would form a radical cation, [CH₃-Si(C₃H₆)]•+. The resulting ESR spectrum would be characterized by hyperfine splitting, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹³C, ²⁹Si). libretexts.org This splitting pattern provides a detailed map of the unpaired electron's spin density distribution across the molecule.
The most significant hyperfine coupling is expected from the protons of the methyl group attached to the silicon atom. These three equivalent protons (I = 1/2) would split the primary ESR signal into a quartet with a 1:3:3:1 intensity ratio, similar to the well-known spectrum of the methyl radical. libretexts.orgscribd.com
Further splitting would arise from the protons on the silacyclobutane ring. The ring contains two sets of chemically non-equivalent methylene protons:
α-protons: The four protons on the two carbons adjacent to the silicon atom.
β-protons: The two protons on the carbon furthest from the silicon atom.
Each of these sets would cause additional splitting of the initial quartet. The four equivalent α-protons would be expected to split each line of the quartet into a quintet (1:4:6:4:1 intensity ratio), and the two equivalent β-protons would split each of those lines into a triplet (1:2:1 intensity ratio). The magnitude of the hyperfine coupling constant (a) for each set of protons is proportional to the spin density at the corresponding nucleus, providing insight into the electronic structure of the radical cation. libretexts.org
| Magnetic Nuclei | Number of Equivalent Nuclei (N) | Nuclear Spin (I) | Predicted Splitting Pattern (2NI + 1) | Relative Intensities |
|---|---|---|---|---|
| Methyl Protons (-CH₃) | 3 | 1/2 | Quartet | 1:3:3:1 |
| α-Methylene Protons (-CH₂-) | 4 | 1/2 | Quintet | 1:4:6:4:1 |
| β-Methylene Protons (-CH₂-) | 2 | 1/2 | Triplet | 1:2:1 |
| Silicon-29 (29Si) | 1 (4.7% natural abundance) | 1/2 | Doublet (satellite peaks) | 1:1 |
X-ray Diffraction Analysis for Solid-State Molecular and Polymeric Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials at atomic resolution. It can be applied to both the monomeric this compound in its solid state and to the characterization of its corresponding polymer.
For the monomer, single-crystal X-ray diffraction would provide a precise determination of its molecular structure in the solid state. This analysis yields exact bond lengths, bond angles, and torsional angles. mdpi.com Crucially, it would confirm the puckered conformation of the silacyclobutane ring and provide a quantitative measure of the puckering angle. Furthermore, the analysis would reveal the packing of the molecules within the crystal lattice, offering insight into intermolecular interactions. mdpi.com
For the polymer, poly(this compound), which is formed via ring-opening polymerization, powder X-ray diffraction is used to assess its solid-state morphology. Polymers can exist in various forms, from highly crystalline to completely amorphous. researchgate.net The XRD pattern of a polymer sample provides key information about its degree of crystallinity. researchgate.net
Amorphous Structure: An entirely amorphous polymer will produce a broad, diffuse halo in its XRD pattern, indicating a lack of long-range atomic order.
Semi-Crystalline Structure: Most polymers are semi-crystalline, containing both ordered crystalline regions (crystallites) and disordered amorphous regions. This results in an XRD pattern featuring sharp Bragg diffraction peaks superimposed on a broad amorphous halo.
The degree of crystallinity, which significantly influences the polymer's mechanical, thermal, and chemical properties, can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo.
| Technique | Sample Type | Key Structural Information Obtained |
|---|---|---|
| Single-Crystal XRD | This compound (Monomer) | Precise bond lengths and angles, ring puckering angle, torsional angles, unit cell parameters, crystal packing. |
| Powder XRD | Poly(this compound) (Polymer) | Degree of crystallinity, identification of crystalline vs. amorphous phases, crystallite size (using Scherrer equation), information on polymer chain orientation. |
Polymerization Chemistry and Engineering of 1 Methyl 1 Silacyclobutane Monomers
Anionic Ring-Opening Polymerization (ROP) of 1-Methyl-1-silacyclobutane and its Derivatives
Anionic ring-opening polymerization (AROP) is a primary method for synthesizing polycarbosilanes from silacyclobutane (B14746246) monomers. The process involves the nucleophilic attack of an anion on the monomer, leading to the opening of the strained four-membered ring and subsequent chain propagation. This technique is particularly effective for producing well-defined polymers. For instance, this compound, along with derivatives like 1-phenyl-1-silacyclobutane, can be polymerized using an anionic initiator system. researchgate.net The resulting polymers are saturated carbosilanes characterized by a backbone of alternating silicon and carbon atoms. researchgate.net
Optimization of Catalytic Systems and Reaction Conditions
The success of anionic ROP hinges on the careful selection of catalysts and reaction conditions to achieve high conversion and control over the polymer structure. Organolithium compounds are commonly employed as initiators for the polymerization of silacyclobutane monomers.
Key components and conditions of the catalytic system include:
Initiators : n-Butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi) are effective initiators. researchgate.netresearchgate.net For the polymerization of this compound and its derivatives, n-BuLi is often used. researchgate.net
Co-catalysts/Promoters : The presence of a promoter like hexamethylphosphoramide (B148902) (HMPA) can be crucial. researchgate.net
Solvents : The choice of solvent is critical. Tetrahydrofuran (B95107) (THF) is a common solvent for these reactions, often used in conjunction with others like toluene. researchgate.net
Temperature : Low temperatures are typically required to control the polymerization kinetics and minimize side reactions. Polymerizations are often conducted at temperatures as low as -78°C or -60°C. researchgate.net
The optimization of these parameters is essential for achieving a "living" polymerization, where chain termination and transfer reactions are effectively eliminated. This living character is fundamental to controlling the polymer's final properties.
| Monomer | Initiator/Catalyst System | Solvent | Temperature | Reference |
|---|---|---|---|---|
| This compound | n-Butyllithium / HMPA | THF | -78°C | researchgate.net |
| 1,1-Dimethylsilacyclobutane (DMSB) | n-Butyllithium | THF | -60°C | researchgate.net |
| 1-Methyl-1-(1-naphthyl)-2,3-benzosilacyclobut-2-ene | n-Butyllithium | Not Specified | Not Specified | acs.org |
Control over Polymer Molecular Weight and Polydispersity
A significant advantage of living anionic ROP is the ability to precisely control the molecular weight (Mn) and achieve a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI or Đ). researchgate.netacs.org The molecular weight can be predetermined by the molar ratio of the monomer to the initiator.
In the anionic ROP of 1,1-dimethylsilacyclobutane, polymers with narrowly distributed molar masses and PDI values between 1.04 and 1.15 have been synthesized. researchgate.net This level of control allows for the production of polymers with uniform chain lengths, which is critical for predictable material properties. The relationship between molecular weight and dispersity is a key parameter in polymer science, as both can significantly impact the final material's performance.
| Polymer System | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI/Đ) | Key Finding | Reference |
|---|---|---|---|---|
| Poly(1,1-dimethylsilacyclobutane) | 2,300 to 60,000 g/mol | 1.04–1.15 | Anionic ROP allows for the synthesis of polymers with low polydispersity over a range of molecular weights. | researchgate.net |
| Poly(1-methyl-1-(1-naphthyl)-2,3-benzosilacyclobut-2-ene) | Reasonably well controlled | Not specified | Demonstrates molecular weight control for complex, substituted silacyclobutane derivatives. | acs.org |
Stereochemical Control and Tacticity in Synthesized Poly(silabutane)s
Stereochemistry plays a crucial role in determining the physical properties of polymers. Tacticity describes the spatial arrangement of substituent groups along the polymer backbone. princeton.edu The three primary types of tacticity are:
Isotactic : All substituents are on the same side of the polymer chain.
Syndiotactic : Substituents are on alternating sides of the chain.
Atactic : Substituents are randomly arranged.
The regular arrangement in isotactic and syndiotactic polymers allows chains to pack more efficiently, leading to higher crystallinity and improved mechanical properties like strength and stiffness. princeton.eduresearchgate.net In contrast, the random nature of atactic polymers typically results in amorphous, more flexible materials. princeton.eduresearchgate.net Achieving control over the tacticity during the polymerization of silacyclobutanes is a significant synthetic challenge. While anionic polymerization of some derivatives can yield polymers with controlled molecular weight, achieving high stereoregularity can be difficult. acs.org
Advanced NMR Techniques for Poly(silabutane) Microstructure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost technique for determining polymer tacticity and microstructure. researchgate.net For complex polymer systems like poly(silabutane)s, advanced, multi-dimensional NMR methods are often necessary to resolve the intricate details of the chain structure.
A prime example is the use of ¹H/¹³C/²⁹Si triple-resonance 3D-NMR spectroscopy to characterize the tacticity of poly(1-phenyl-1-silabutane). cmu.edu This powerful technique allows for the unambiguous assignment of signals corresponding to different stereochemical arrangements (diads, triads, etc.) within the polymer chain. By correlating the signals from the three different nuclei (proton, carbon, and silicon), a detailed map of the polymer's microstructure can be constructed. Such detailed analysis is essential for understanding the polymerization mechanism and establishing structure-property relationships. semanticscholar.org
Strategies for Copolymerization involving this compound
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create materials with tailored properties that combine the characteristics of the constituent homopolymers. Given the living nature of the anionic ROP of silacyclobutanes, the synthesis of block copolymers is a particularly viable strategy.
In this approach, a living polymer chain, such as poly(this compound), can act as a macroinitiator for the polymerization of a second monomer. This sequential monomer addition allows for the creation of well-defined block copolymers. For this to be successful, the living anionic end of the first polymer block must be capable of initiating the polymerization of the second monomer. For instance, living anionic polymerization is a well-established method for creating block copolymers from monomers like styrenes, dienes, and methacrylates. princeton.edu This same principle can be extended to silacyclobutane monomers. A study demonstrated the synthesis of diblock copolymers from researchgate.netdimethylsilaferrocenophane and methyl methacrylate, where 1,1-dimethylsilacyclobutane was used as an accelerator to modify the living chain ends for the subsequent block formation. acs.org This highlights a sophisticated strategy where a silacyclobutane derivative plays a key role in facilitating block copolymerization.
Surface-Initiated Polymerization of this compound Monomers on Nanoparticles
Surface-initiated polymerization (SIP) is a "grafting-from" technique used to grow polymer chains directly from the surface of a substrate, such as a nanoparticle. tue.nl This method allows for the creation of core-shell nanostructures with a high density of polymer chains covalently bonded to the surface. tue.nl
The anionic ROP of silacyclobutane derivatives has been successfully adapted for surface initiation. In one study, the anionic ROP of 1,1-dimethylsilacyclobutane (DMSB) was initiated from the surface of cross-linked polystyrene (PS) nanoparticles. researchgate.net The process involved first treating the PS nanoparticles with an initiator (sec-butyllithium) to create active anionic sites on the surface. Subsequently, the DMSB monomer was introduced and polymerized from these sites, resulting in novel polycarbosilane/organic core/shell particles (PDMSB@PS). researchgate.net
The resulting hybrid nanoparticles were characterized using techniques such as:
Transmission Electron Microscopy (TEM) : To visualize the core-shell structure.
Dynamic Light Scattering (DLS) : To measure the size and size distribution of the nanoparticles.
This approach demonstrates a powerful method for integrating the properties of polycarbosilanes with the functionalities of nanoparticles, opening avenues for new materials with applications in areas such as nanocomposites and surface modification. researchgate.net
Mechanistic Aspects of Anionic Ring-Opening Polymerization and Chain Propagation
The anionic ring-opening polymerization (AROP) of this compound is a prominent method for synthesizing poly(1-methyl-1-silabutane). This process is a form of chain-growth polymerization driven by the relief of ring strain inherent in the four-membered silacyclobutane ring. wikipedia.org The mechanism is characterized by a "living" nature, which, in the absence of impurities or terminating agents, allows polymerization to proceed until all monomer is consumed while the polymer chains remain active. wikipedia.org This feature enables excellent control over the polymer's molecular weight and architecture.
Initiation: The process begins with the nucleophilic attack of the butyl anion (from n-BuLi) on the silicon atom of the this compound monomer. youtube.com Silicon, being more electropositive than carbon, is susceptible to such an attack. This addition leads to the formation of a highly reactive, transient pentacoordinate siliconate intermediate.
Due to the significant strain energy of the cyclobutane (B1203170) ring, this pentacoordinate species is unstable and rapidly undergoes cleavage of one of the endocyclic (ring) silicon-carbon bonds. This ring-opening step results in the formation of a carbanion at the terminus of the resulting propyl chain, with the butyl group and the methyl group remaining attached to the silicon atom. This newly formed carbanion is the active center that drives the subsequent propagation of the polymer chain.
Propagation: The chain propagation stage involves the sequential addition of monomer molecules to the active carbanionic chain end. youtube.com The propagating carbanion attacks the silicon atom of another this compound monomer in a similar nucleophilic fashion to the initiation step. du.edu.eg This again forms a pentacoordinate siliconate intermediate, which subsequently opens to regenerate the carbanionic active center at the new chain end, thereby elongating the polymer by one monomer unit. This process repeats, leading to the growth of the poly(1-methyl-1-silabutane) chain.
A key characteristic of this living polymerization is the absence of a formal termination step in a highly purified system. wikipedia.orgdu.edu.eg The anionic chain ends remain active indefinitely, allowing for the synthesis of well-defined block copolymers by sequentially adding different monomers. youtube.com The polymerization can be intentionally terminated by introducing protic substances like water or methanol, which quench the carbanion.
The reaction kinetics and the properties of the resulting polymer are influenced by factors such as the choice of solvent and temperature. Polar aprotic solvents like tetrahydrofuran (THF) are often used to solvate the lithium counter-ion, which can accelerate the polymerization rate. du.edu.eg
The table below summarizes the key species involved in the initiation and propagation steps of the anionic ring-opening polymerization of this compound.
| Role in Polymerization | Compound Name | Chemical Formula |
| Monomer | This compound | C₄H₁₀Si |
| Initiator | n-Butyllithium | C₄H₉Li |
| Solvent | Tetrahydrofuran (THF) | C₄H₈O |
| Propagating Species | Poly(1-methyl-1-silabutane) carbanion | |
| Resulting Polymer | Poly(1-methyl-1-silabutane) | [Si(CH₃)(C₄H₉)(CH₂CH₂CH₂)]ₙ |
Emerging Applications in Advanced Materials Science Driven by 1 Methyl 1 Silacyclobutane Research
Role of 1-Methyl-1-silacyclobutane as Precursors for Silicon-Containing Polymers and Ceramics
This compound serves as a critical building block for both silicon-containing polymers and ceramics, primarily through two distinct pathways: ring-opening polymerization (ROP) and pyrolysis.
The strained silacyclobutane (B14746246) ring readily undergoes ROP in the presence of catalysts, such as platinum complexes or organometallic initiators, to yield high-molecular-weight polycarbosilanes. researchgate.net Specifically, the polymerization of this compound leads to the formation of poly(1-methyl-1-silabutane), a polymer with a backbone consisting of repeating silicon-carbon units. This polymer and its derivatives are key intermediates in the development of novel functional materials. researchgate.net For instance, by incorporating specific functional groups onto the silicon atom of the silacyclobutane monomer, polymers with tailored properties, such as liquid crystallinity, can be synthesized. researchgate.net
These preceramic polymers (PCPs) are instrumental in fabricating advanced ceramic materials, particularly silicon carbide (SiC). researchgate.netresearchgate.net Through a process of pyrolysis, where the polymer is heated to high temperatures in an inert atmosphere, it decomposes and converts into a ceramic material. units.itpsu.edu The polymer-to-ceramic transformation allows for the creation of ceramic components in complex shapes, such as fibers and coatings, which are difficult to achieve through traditional ceramic processing methods. units.itmdpi.com A key advantage of using preceramic polymers like those derived from this compound is the ability to produce SiC with high ceramic yield and controlled stoichiometry. mdpi.comsciopen.com The resulting SiC ceramics are known for their exceptional hardness, high-temperature stability, and chemical resistance, making them suitable for applications in aerospace and high-power electronics. mdpi.comias.ac.in
Below is a table summarizing the properties of polymers derived from silacyclobutane precursors.
| Precursor Monomer | Polymerization Method | Resulting Polymer | Key Properties/Applications |
| This compound | Ring-Opening Polymerization (ROP) with Platinum Catalyst | Poly(1-methyl-1-silabutane) | Precursor for Silicon Carbide (SiC) ceramics. researchgate.net |
| Silacyclobutane with epoxy moiety | ROP with Platinum Vinyldisiloxane Complex | Crosslinkable Polycarbosilane | Forms networked polymers upon heating, useful for creating robust materials. researchgate.net |
| 1-methyl-1-[3-{(4-cyanobiphenyl-4'-yl)oxy}propyl]dimethylsiloxysilacyclobutane | ROP with Platinum Complex | Side-chain Smectic, Liquid Crystalline Polymer | Exhibits liquid crystalline properties for applications in displays or sensors. researchgate.net |
| 1,1-diethylsilacyclobutane (DESB) co-polymerized with OBMSB | ROP with Platinum Catalyst | Poly(DESB-co-OBMSB) | Thermal properties can be tuned by co-polymer composition. researchgate.net |
Integration into Thin Films and Coatings via Chemical Vapor Deposition (CVD) Processes
This compound is an effective single-source precursor for the deposition of silicon carbide (SiC) thin films and coatings via Chemical Vapor Deposition (CVD). dtic.milacs.org In a typical CVD process, the precursor is vaporized, transported into a reaction chamber, and then thermally decomposed on a heated substrate to form a solid film. ionbond.comnih.gov The use of a single-source precursor like this compound simplifies the CVD process by eliminating the need to precisely control the flow of separate silicon and carbon source gases. dtic.milkindle-tech.com
The inherent 3:1 carbon-to-silicon ratio in this compound is advantageous, though the final stoichiometry of the deposited SiC film can be influenced by process conditions. The strained four-membered ring structure facilitates decomposition at relatively lower temperatures compared to other common precursors like silane (B1218182) and methane (B114726) mixtures. dtic.mil Research has shown that SiC films can be grown from silacyclobutane derivatives at temperatures ranging from 700°C to 1100°C. dtic.mil This lower deposition temperature is beneficial for substrates that cannot withstand higher temperatures. princeton.eduresearchgate.netnih.gov
The quality, crystallinity, and growth rate of the SiC films are highly dependent on CVD parameters such as substrate temperature, reactor pressure, and carrier gas flow. dtic.mil For instance, studies using similar single-source precursors have demonstrated that an optimal growth temperature is crucial for achieving single-crystalline β-SiC. princeton.edu The resulting SiC coatings provide excellent protection against abrasion, corrosion, and high-temperature environments, making them valuable for cutting tools, electronic devices, and aerospace components. mdpi.comionbond.com
The following table compares various precursors used in SiC CVD processes.
| Precursor(s) | Deposition Temperature | Film Type | Key Advantages/Disadvantages |
| 1,3-disilacyclobutane | 700°C - 1100°C | Amorphous to Crystalline SiC | Single-source precursor, lower decomposition temperature due to ring strain. dtic.mil |
| Methylsilane (CH₃SiH₃) | ~800°C (optimal) | Single Crystalline β-SiC | Single-source precursor for low-temperature growth. princeton.edu |
| Silane (SiH₄) + Propane (C₃H₈) | ~1500°C - 1600°C | Epitaxial SiC | Established process, but high temperature and requires dual gas control. diva-portal.org |
| Methyltrichlorosilane (MTS) | High Temperature | SiC Epilayers | Enables very high growth rates (up to 104 µm/h). diva-portal.org |
| 1,1-Dimethyl-1-silacyclobutane | Not specified | SiC Thin Films | Investigated as an alternative single-source precursor. kisti.re.kr |
Design Principles for Novel Organosilicon Functional Materials with Tailored Properties
The design of novel organosilicon functional materials from this compound hinges on the principles of polymer chemistry, where the final properties of the material are dictated by the monomer structure and the polymerization process. azom.commdpi.com Tailoring properties such as thermal stability, mechanical strength, and optical or electrical characteristics can be achieved by strategically modifying the chemical structure of the precursor and the resulting polymer. dtu.dk
One primary design principle involves the introduction of specific functional groups to the silacyclobutane monomer. mdpi.com By attaching different organic moieties to the silicon atom, the properties of the resulting polycarbosilane can be precisely controlled. For example, incorporating aromatic rings can enhance thermal stability and introduce unique optical properties, while adding cross-linkable groups like vinyl or epoxy functionalities allows for the creation of robust, networked polymer structures after curing. researchgate.netacs.orgresearchgate.net The synthesis of polymers with mesogenic groups has led to the development of side-chain liquid crystalline polymers, which are of interest for advanced optical applications. researchgate.net
Another key principle is the control of polymer architecture. mdpi.com Co-polymerization of this compound with other substituted silacyclobutanes or different monomers allows for the creation of random or block copolymers. researchgate.net This approach enables the fine-tuning of material properties by adjusting the ratio and distribution of the different monomer units within the polymer chain, achieving a combination of properties not available from the individual homopolymers. azom.com The molecular weight and molecular weight distribution, controlled by the polymerization conditions, also play a crucial role in determining the mechanical and processing characteristics of the final material. acs.org These design strategies provide a versatile toolkit for creating a wide range of organosilicon materials with properties customized for specific advanced applications. researchgate.net
Mechanistic Understanding of Interfacial Adhesion and Cross-Linking in this compound Derived Composites
The mechanism of interfacial adhesion in these composites is complex. During the pyrolysis of the polycarbosilane precursor to form a SiC matrix, chemical reactions can occur at the interface with the reinforcing fibers. These reactions can form a strong chemical bond between the matrix and the fiber, enhancing adhesion. For instance, in carbon fiber reinforced SiC composites (C/C-SiC), the silicon-containing species from the precursor can react with the carbon fiber surface to form a silicon carbide interlayer, which promotes strong bonding. ias.ac.in The design of the interface is crucial; sometimes, a specific coating is applied to the fibers before matrix infiltration to control the interfacial bonding, preventing reactions that might degrade the fiber while ensuring good adhesion. ias.ac.in
Cross-linking is the process by which linear or branched polymer chains are linked together to form a three-dimensional network. In polycarbosilanes derived from this compound, cross-linking can be induced thermally or through chemical reactions. This process is vital as it transforms the processable polymer into an infusible solid (a thermoset) before it is pyrolyzed into a ceramic. researchgate.net The cross-linking step is essential to increase the ceramic yield by preventing the polymer from decomposing into volatile, low-molecular-weight species during pyrolysis. units.it The density of the cross-links significantly influences the microstructure and mechanical properties of the final ceramic matrix. Phase separation during the thermosetting of mixed polymer precursors can also be used to create unique microstructures, such as uniformly distributed droplets of one ceramic phase within another, which can lead to enhanced properties like oxidation resistance and toughness. researchgate.netpsu.edu
Future Directions and Grand Challenges in 1 Methyl 1 Silacyclobutane Research
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis and Polymerization
A primary challenge in the utilization of 1-methyl-1-silacyclobutane is the development of highly selective and efficient catalytic systems. While anionic ROP has been established, transition-metal-catalyzed pathways offer significant opportunities for greater control over polymer architecture and the synthesis of complex silacycles. acs.orgdocumentsdelivered.com Future research will focus on designing catalysts that can precisely control regioselectivity and stereoselectivity, which is particularly crucial for creating advanced materials with tailored properties.
Palladium and platinum complexes have shown promise in mediating the ring expansion of silacyclobutanes with unsaturated partners like allenoates, yielding larger, functionalized silacycles. acs.org A key goal is the development of catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide high enantioselectivity, especially in the construction of silicon-stereogenic centers. acs.orgresearchgate.net The exploration of earth-abundant and less toxic metals, such as iron and copper, as alternatives to precious metal catalysts like palladium, represents a significant step towards more economical and environmentally friendly processes. innovations-report.comunibe.ch
Furthermore, enzymatic ROP presents a "green" approach to polyester (B1180765) synthesis and could inspire biocatalytic methods for polysiloxanes and related silicon-containing polymers. rsc.org The development of artificial metalloenzymes or robust chemical catalysts that mimic enzymatic precision could revolutionize the synthesis and polymerization of this compound.
Table 1: Comparison of Catalytic Systems for Silacyclobutane (B14746246) Transformations
| Catalyst Type | Transformation | Advantages | Challenges for Future Development |
|---|---|---|---|
| Anionic Initiators (e.g., n-BuLi) | Ring-Opening Polymerization | Well-established; allows for living polymerization. acs.orgdocumentsdelivered.com | Limited functional group tolerance; control over stereoregularity can be low. documentsdelivered.com |
| Palladium (Pd) Catalysts | Ring Expansion / Coupling | High efficiency in Si-C bond activation; enables construction of complex silacycles. acs.org | Cost and toxicity of palladium; need for improved ligand design for enantioselectivity. researchgate.netinnovations-report.com |
| Platinum (Pt) Catalysts | Ring-Opening Polymerization / Ring Expansion | Can offer different regioselectivity compared to Pd catalysts. acs.org | Often requires specific ligands; catalyst stability and cost. |
| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Cross-Coupling Reactions | Low cost; reduced environmental impact. innovations-report.com | Lower reactivity compared to precious metals; understanding complex reaction mechanisms. innovations-report.com |
| Enzymatic/Biocatalytic Systems | Ring-Opening Polymerization (conceptual) | Potentially high selectivity; operates under mild, green conditions. rsc.org | Development of enzymes active for Si-C bond cleavage is a major hurdle. |
Exploration of New Reaction Pathways and Unprecedented Synthetic Transformations
Beyond polymerization, this compound is a precursor to highly reactive intermediates, such as silenes and silylenes, through thermal or catalytic decomposition. researchgate.net A grand challenge lies in harnessing these transient species for unprecedented synthetic transformations. Understanding and controlling the competition between different decomposition pathways—for instance, the formation of ethene and methylsilene versus propene and methylsilylene—is critical for synthetic utility. researchgate.net
Recent computational studies have uncovered a novel, orbital symmetry-allowed [2s+2a] pathway for the cycloreversion of silacyclobutanes, which competes with the traditional symmetry-forbidden [2s+2s] route. nih.gov The kinetic balance between these pathways is influenced by methyl substitution and temperature. nih.gov Future experimental work should aim to validate these theoretical predictions and exploit this new understanding to control reaction outcomes. For example, selectively favoring one pathway could provide clean access to specific reactive intermediates for subsequent trapping and functionalization.
The development of transition-metal-catalyzed ring-expansion reactions that go beyond allenoates to include other coupling partners like alkynes and aryl halides is another promising frontier. acs.orgresearchgate.net These methods could provide access to a wide array of previously inaccessible medium- and large-sized silicon-containing rings, which are valuable motifs in materials science and medicinal chemistry.
Advanced Characterization Techniques for Transient Intermediates in Complex Reaction Systems
A significant barrier to understanding and controlling the complex reactions of this compound is the fleeting nature of its key intermediates. Species like diradicals, silenes, and silylenes are highly reactive and exist for only fractions of a second, making them difficult to observe directly. researchgate.netnih.gov A grand challenge is therefore the development and application of advanced characterization techniques capable of capturing snapshots of these transient species.
While traditional spectroscopic methods often fall short, future progress will likely depend on a synergistic combination of cutting-edge experimental and computational techniques. Time-resolved spectroscopy, such as pump-probe laser spectroscopy, could provide valuable data on the kinetics and structure of these intermediates. The use of techniques like laser ionization mass spectrometry has already proven useful in studying the gas-phase decomposition of this compound. researchgate.net
In parallel, quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are indispensable tools for elucidating the structures, energies, and reaction pathways of these transient species. nih.gov Computational studies have been instrumental in identifying diradical intermediates in stepwise cycloreversion reactions and in mapping the potential energy surfaces of competing reaction channels. nih.gov The future lies in integrating these high-level computational predictions with experimental observations to build a complete mechanistic picture.
Predictive Computational Modeling for Rational Material Design and Process Optimization
The empirical, trial-and-error approach to materials discovery is time-consuming and inefficient. Predictive computational modeling offers a transformative alternative for the rational design of materials derived from this compound and for optimizing their synthesis. By leveraging computational chemistry, researchers can predict the properties of novel polymers and materials before they are ever synthesized in the lab. arxiv.orgrsc.org
Quantitative Structure-Property Relationship (QSPR) models can establish correlations between the chemical structure of a polymer's repeating unit and its macroscopic physical properties, such as density, boiling point, and refractive index. researchgate.netresearchgate.net For polymers derived from this compound, these models could predict thermal stability, dielectric constant, and gas permeability, guiding the design of new materials for applications in electronics or membranes. mdpi.comsemanticscholar.org
Furthermore, computational modeling is crucial for process optimization. DFT calculations can be used to understand the regio- and stereochemical outcomes of catalytic reactions, helping to refine catalyst design for improved selectivity. acs.org Kinetic modeling based on computationally derived activation energies can predict how reaction conditions (e.g., temperature, pressure) will affect product distribution, as demonstrated in the study of silacyclobutane cycloreversion. nih.gov The integration of machine learning and artificial intelligence with these physics-based models promises to accelerate the discovery of optimal reaction conditions and novel material structures with targeted functionalities. arxiv.orgacsgcipr.org
Table 2: Applications of Computational Modeling in this compound Research
| Modeling Technique | Application Area | Predicted Outcomes | Reference |
|---|---|---|---|
| Ab initio / DFT Calculations | Reaction Mechanism Analysis | Transition state structures, activation energies, kinetic favorability of competing pathways. | nih.gov |
| DFT Calculations | Catalyst Design | Understanding regio- and stereochemical outcomes of ring-expansion reactions. | acs.org |
| QSPR (Quantitative Structure-Property Relationship) | Material Property Prediction | Estimation of physical properties (density, refractive index, etc.) from molecular structure. | researchgate.netresearchgate.net |
| Machine Learning / AI | Generative Material Design | In silico generation of novel polymer structures with targeted properties (e.g., high thermal stability). | arxiv.orgacsgcipr.org |
Investigation of Sustainable Synthesis and Green Chemistry Approaches for Silacyclobutane Production
As the applications of this compound and its derivatives expand, the development of sustainable and green production methods becomes imperative. The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—provide a framework for this grand challenge. manuscriptpoint.comrsc.orgsigmaaldrich.com
A key focus is the replacement of stoichiometric reagents with catalytic alternatives, which reduces waste and improves efficiency. sigmaaldrich.com The shift from precious metal catalysts to those based on earth-abundant elements like iron is a significant step in this direction. innovations-report.comunibe.ch Additionally, designing processes that operate at lower temperatures and pressures, or that utilize alternative energy sources like microwave or ultrasonic irradiation, can drastically reduce the energy consumption and carbon footprint of production. mdpi.comresearchgate.net
Future research should also explore the use of renewable feedstocks. While current syntheses rely on petrochemical sources, investigating bio-based routes to the necessary precursors could lead to a truly sustainable production cycle. This includes the use of greener solvents, ideally water, or solvent-free reaction conditions to minimize the environmental impact of both the synthesis of the monomer and its subsequent polymerization. mdpi.com The development of efficient, recyclable catalysts is another cornerstone of sustainable chemistry that needs to be vigorously pursued in the context of silacyclobutane chemistry. mdpi.com
Q & A
Q. How can transient intermediates from this compound decomposition be stabilized for mechanistic studies?
- Methodological Answer : Matrix isolation spectroscopy at cryogenic temperatures (e.g., 10 K in argon matrices) traps intermediates like methylsilene. Synchrotron-based IR or XAS probes their electronic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
